Product packaging for 7-Hydroxylpradimicin A(Cat. No.:)

7-Hydroxylpradimicin A

Número de catálogo: B1210053
Peso molecular: 856.8 g/mol
Clave InChI: VBTCKXSLQWDWIM-RJZZKAENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Hydroxylpradimicin A is a chemical compound supplied for non-clinical, in-vitro research use only. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures or administration to humans . Researchers investigating natural product derivatives and their mechanisms of action may find this compound of interest. Pyridine and related heterocyclic structures are key scaffolds in drug discovery, known to impart significant pharmacological activity and are found in numerous FDA-approved pharmaceuticals . The presence of hydroxyl and other functional groups on a molecular structure can be critical for a compound's antiproliferative activity and its ability to interact with biological targets . As a research-grade material, this product is essential for fundamental biochemical research, assay development, and early-stage pharmaceutical discovery efforts. Disclaimer: This product is for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use. The user is responsible for ensuring compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H44N2O19 B1210053 7-Hydroxylpradimicin A

Propiedades

Fórmula molecular

C40H44N2O19

Peso molecular

856.8 g/mol

Nombre IUPAC

2-[[(5S,6S)-1,6,7,9,14-pentahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H44N2O19/c1-10-6-15-20(28(47)18(10)37(54)42-11(2)38(55)56)21-22(31(50)24-23(30(21)49)26(45)14-7-13(57-5)8-16(43)19(14)29(24)48)32(51)35(15)60-40-34(53)36(25(41-4)12(3)59-40)61-39-33(52)27(46)17(44)9-58-39/h6-8,11-12,17,25,27,32-36,39-41,43-44,46-47,49-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11?,12-,17-,25+,27+,32+,33-,34-,35+,36+,39+,40+/m1/s1

Clave InChI

VBTCKXSLQWDWIM-RJZZKAENSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origen del producto

United States

Origin and Isolation Methodologies of 7 Hydroxylpradimicin a

Microbial Production Systems and Cultivation Strategies

The biosynthesis of 7-Hydroxylpradimicin A is a testament to the metabolic capabilities of certain microbes. Harnessing this natural production requires specific cultivation strategies to maximize yield and purity.

Actinomycetes as Prolific Producers of Pradimicin Analogues

Actinomycetes, a group of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites, including a significant portion of known antibiotics. rsc.org Within this phylum, the genus Actinomadura is particularly notable for producing pradimicin and its analogues. rsc.orgnih.govresearchgate.net Species such as Actinomadura hibisca have been identified as producers of various pradimicins, which are characterized by their benzo[a]naphthacenequinone core structure. nih.govamazonaws.com These compounds are often generated as a complex mixture of structurally related analogues. nih.govkorea.ac.kr The inherent genetic diversity within actinomycetes allows for the natural or induced production of novel derivatives like this compound. google.com

Specific Strain Cultivation for Enhanced Secondary Metabolite Production

To enhance the production of pradimicin analogues, specific cultivation strategies are employed. The composition of the culture medium is a critical factor, with components needing optimization for the selective production of the target metabolite. researchgate.net For instance, research on Actinomadura hibisca P157-2 has led to the development of specialized media, such as GYSP broth, which yields higher titers of pradimicins compared to standard media like YM broth. researchgate.net

Fermentation conditions are also tightly controlled. Optimal production often occurs under aerobic conditions with specific pH and temperature ranges. For example, a patented process for producing pradimicin antibiotics suggests aerobic cultivation at a pH of 5-8 and a temperature of 20-37°C for 5 to 14 days. google.com Furthermore, techniques in metabolic engineering have been applied to boost production. Overexpression of genes involved in the supply of biosynthetic precursors, such as acetyl-CoA carboxylase, has been shown to increase the yield of pradimicins in Actinomadura hibisca. researchgate.netamazonaws.com

Below is a table summarizing typical media components used for the cultivation of pradimicin-producing actinomycetes.

Media ComponentPurposeExample Concentration
Carbon Source Provides energy and carbon building blocks for growth and metabolite production.Glucose (0.5-3%), Glycerol (1-2%), Soluble Starch (2%) google.comresearchgate.net
Nitrogen Source Essential for the synthesis of amino acids, proteins, and nucleic acids.Yeast Extract (0.1-0.2%), Soybean Meal (3%), NZ-case (0.3%) google.comresearchgate.net
Minerals/Salts Provide essential cofactors for enzymes and maintain osmotic balance.CaCO₃ (0.3%), CoCl₂·6H₂O (0.0001%), KH₂PO₄ (0.1125%) google.com

Chromatographic and Spectroscopic Approaches for Isolation and Detection

Following microbial fermentation, the isolation and identification of this compound from the complex culture broth necessitate the use of advanced analytical methods.

Advanced Liquid Chromatography Techniques for Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of pradimicin analogues from fermentation broths. nih.govnih.gov The process typically involves an initial extraction step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the target compounds. nih.govkorea.ac.kr

The separation itself is commonly achieved using reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govkorea.ac.kr A gradient elution system, where the composition of the mobile phase is changed over time (e.g., an increasing concentration of aqueous acetonitrile), allows for the sequential separation of the various structurally similar pradimicin analogues present in the mixture. nih.govkorea.ac.kr

Mass Spectrometry-Based Metabolomic Elucidation and Identification of this compound in Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of compounds within complex biological mixtures. thermofisher.comwikipedia.org It measures the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's elemental composition and structure. msu.edu In the context of metabolomics, MS can profile the entirety of small-molecule metabolites in a sample, enabling the identification of specific compounds like this compound. nih.govfrontiersin.org When coupled with a separation technique like liquid chromatography, it becomes a powerful platform for analyzing complex microbial extracts. nih.govkorea.ac.kr

Ultraperformance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle sizes in the column, offers higher resolution, increased sensitivity, and faster analysis times. nih.govnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly specific and sensitive method for detecting and quantifying compounds in intricate samples. nih.govconsensus.app

A metabolomic study utilizing UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) successfully identified this compound in plant extracts. acs.org In such an analysis, the UPLC system separates the components of the mixture, which are then ionized (e.g., through electrospray ionization) and introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer measures the precise mass-to-charge ratio of the parent ion and its fragmentation products, generating a unique mass spectrum that serves as a chemical fingerprint for identification. github.io This high-resolution data is crucial for distinguishing between closely related analogues and confirming the presence of this compound. researchgate.net

The table below details the findings from a UPLC-MS analysis that identified this compound.

Compound NameIonization ModeObserved m/z
This compoundnegative856.2538

Table data sourced from a metabolomic study of Melissa officinalis. acs.org

Isotopic Labeling Strategies for Metabolite Tracing

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of complex natural products like this compound. beilstein-journals.orgnih.gov This strategy involves feeding the producing organism, Actinomadura hibisca, with precursors enriched with stable isotopes (most commonly ¹³C) and tracking their incorporation into the final molecule. acs.orgnih.gov Analysis of the resulting labeled pradimicin, typically via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the origin of the carbon atoms in its structure, thereby mapping its biosynthetic assembly. acs.orgresearchgate.net

For the pradimicin family, feeding experiments have been crucial in establishing their polyketide origin. acs.org Early biosynthetic studies on Pradimicin A demonstrated that its aglycone (the non-sugar core structure) is derived from the condensation of twelve acetate (B1210297) units and one D-alanine unit. acs.orgresearchgate.net This was determined by separately administering sodium [1-¹³C]acetate, [2-¹³C]acetate, and [1,2-¹³C₂]acetate to A. hibisca cultures. acs.orgresearchgate.net The analysis of the ¹³C NMR spectrum of the isolated Pradimicin A showed specific enrichment patterns confirming that the acetate units were linked in the "head-to-tail" fashion characteristic of polyketide biosynthesis. acs.orgresearchgate.net

Furthermore, these experiments clarified the origin of other structural components. The efficient incorporation of D-[1-¹³C]alanine into Pradimicin A suggested that D-alanine is the direct precursor for the D-alanine side chain. acs.orgresearchgate.net Similarly, feeding with L-[methyl-¹³C]methionine has been used to confirm that the S-adenosylmethionine (SAM) pathway is the source of the methyl groups on the molecule. researchgate.net These metabolite tracing studies, which are foundational to understanding how these complex molecules are built, provide a detailed blueprint of the biosynthetic machinery. nih.govresearchgate.net

Table 2: Summary of Isotopic Labeling Experiments for Pradimicin Biosynthesis This table is interactive. You can sort and filter the data.

Labeled Precursor Fed Isotope Producing Organism Analytical Method Key Finding
Sodium Acetate [1-¹³C], [2-¹³C] Actinomadura hibisca sp. P157-2 ¹³C NMR Spectroscopy Confirmed the aglycone is derived from 12 acetate units. acs.orgresearchgate.net
Sodium Acetate [1,2-¹³C₂] Actinomadura hibisca sp. P157-2 ¹³C NMR Spectroscopy Established the "head-to-tail" condensation pattern of a polyketide pathway. acs.orgresearchgate.net
D-Alanine [1-¹³C] Actinomadura hibisca sp. P157-2 ¹³C NMR Spectroscopy Demonstrated the direct incorporation of D-alanine as the precursor for the side chain. acs.orgresearchgate.net
D-Alanine [¹³C₃] Actinomadura sp. TP-A0019 ¹³C NMR Spectroscopy Achieved ~70 atom % ¹³C enrichment in the D-alanine moiety of Pradimicin A. researchgate.net
L-Methionine [methyl-¹³C] Actinomadura sp. TP-A0019 ¹³C NMR Spectroscopy Confirmed the origin of the 11-O- and 4′-N-methyl groups from S-adenosylmethionine. researchgate.net

Biosynthesis and Enzymatic Pathways of 7 Hydroxylpradimicin a

Polyketide Synthase (PKS) Machinery in Pradimicin Biosynthesis

Pradimicins are classified as type II polyketides, which are synthesized by a multi-enzyme complex known as a type II polyketide synthase (PKS). nih.govamazonaws.comnih.gov The entire set of genes responsible for pradimicin production is located on a 39-kb segment of DNA, which contains 28 open reading frames (ORFs). nih.govamazonaws.com These genes code for the PKS enzymes, as well as the enzymes required for subsequent modifications. amazonaws.com

The core of the pradimicin biosynthetic machinery is the minimal type II PKS, a complex of discrete, monofunctional proteins that work together iteratively. amazonaws.comnih.gov This minimal PKS is composed of three essential enzyme subunits encoded by the prm gene cluster:

Ketosynthase α (KSα): Encoded by the prmA gene. amazonaws.com

Ketosynthase β (KSβ) or Chain Length Factor (CLF): Encoded by the prmB gene. This subunit works in conjunction with KSα to control the precise length of the polyketide chain. amazonaws.comnih.gov

Acyl Carrier Protein (ACP): Encoded by the prmC gene, it carries the growing polyketide chain during synthesis. amazonaws.com

Gene inactivation experiments, specifically targeting prmA and prmB, have confirmed that these PKS genes are essential for pradimicin biosynthesis. nih.govamazonaws.com The deduced protein sequences of the pradimicin PKS show significant similarity to those found in the biosynthetic pathways of other angucyclic polyketides, such as rubromycin and fredericamycin. nih.govamazonaws.com

Table 1: Core Polyketide Synthase Enzymes in Pradimicin Biosynthesis

GeneEnzymeFunction in Polyketide Synthesis
prmAKetosynthase α (KSα)Catalyzes the condensation of acyl units. amazonaws.com
prmBKetosynthase β (KSβ) / Chain Length Factor (CLF)Determines the length of the polyketide chain. amazonaws.comnih.gov
prmCAcyl Carrier Protein (ACP)Covalently binds and carries the growing polyketide intermediate. amazonaws.com

The assembly of the pradimicin backbone begins with a starter unit, which is subsequently elongated by multiple extender units. amazonaws.com Isotope labeling experiments have established that the pradimicin core is a dodecaketide, meaning it is formed from 12 ketide units. amazonaws.com

Starter Unit: The biosynthesis is initiated with one molecule of acetyl-CoA. amazonaws.com

Extender Units: The polyketide chain is elongated through the sequential addition of eleven molecules of malonyl-CoA. amazonaws.com Malonyl-CoA serves as the exclusive extender unit in the biosynthesis of bacterial aromatic polyketides. nih.gov

The formation of the characteristic dihydrobenzo[α]naphthacenequinone core of pradimicins is a step-wise process. The minimal PKS enzymes (PdmA, PdmB, and PdmC) first assemble a linear dodecaketide chain from the acetyl-CoA starter and eleven malonyl-CoA extenders. amazonaws.comnih.gov This highly reactive, protein-bound intermediate does not remain linear. It undergoes a series of regiospecific folding and cyclization events, catalyzed by cyclase enzymes, to form the distinctive angular pentacyclic structure. amazonaws.comnih.gov The pradimicin gene cluster contains several genes, including prmD, prmL, and prmK, that are believed to encode the cyclases responsible for these intramolecular aldol (B89426) reactions and subsequent ring closures. amazonaws.com

Glycosylation and Post-PKS Modification Enzymes

Once the polyketide aglycone is formed, it undergoes a series of tailoring reactions, including glycosylation and hydroxylation, which are critical for its biological activity. amazonaws.comresearchgate.net These modifications are carried out by enzymes also encoded in the pradimicin gene cluster. nih.govamazonaws.com

The pradimicin A structure features two distinct sugar moieties attached to its aglycone: a thomosamine (B579943) unit (related to 4',6'-dideoxy-4'-amino-D-galactose) and a D-xylose unit. amazonaws.comnih.govnih.gov The attachment of these sugars is catalyzed by two specific glycosyltransferases (GTs), PdmS and PdmQ. nih.govnih.gov

Genetic studies involving the targeted inactivation of these GT genes have elucidated the precise sequence of glycosylation:

First Glycosylation Step: The enzyme PdmS acts first, transferring the thomosamine moiety to the 5-hydroxyl group of the pradimicinone aglycone. nih.govnih.gov This reaction converts the aglycone into Pradimicin B. nih.gov Disruption of the pdmS gene leads to the accumulation of the pradimicin aglycone. nih.gov

Second Glycosylation Step: The enzyme PdmQ then catalyzes the attachment of a D-xylose unit to the 3'-hydroxyl group of the already attached thomosamine sugar. nih.govnih.gov This final glycosylation step converts Pradimicin B into Pradimicin A. nih.gov Consequently, when the pdmQ gene is disrupted, Pradimicin B accumulates as the final product. nih.gov

This sequential enzymatic process ensures the correct assembly of the complete carbohydrate side chain of Pradimicin A. nih.gov

Table 2: Glycosylation Enzymes in Pradimicin A Biosynthesis

GeneEnzymeFunctionSubstrateProduct
pdmSGlycosyltransferaseAttaches thomosamine to the aglycone. nih.govnih.govPradimicinone (Aglycone)Pradimicin B nih.gov
pdmQGlycosyltransferaseAttaches D-xylose to the first sugar. nih.govnih.govPradimicin BPradimicin A nih.gov

The generation of 7-Hydroxylpradimicin A requires a specific hydroxylation event at the C-7 position of the pradimicin core. This type of reaction is commonly catalyzed by Cytochrome P450 monooxygenases (P450s), a class of enzymes known for their role in the oxidative modification of natural products. amazonaws.comimb.com.cn

The pradimicin biosynthetic gene cluster contains several putative monooxygenase genes, including prmE, prmH, and prmI, which are homologous to enzymes involved in oxidative tailoring steps in other antibiotic pathways. amazonaws.com While the specific P450 responsible for the C-7 hydroxylation has not been definitively identified, strong evidence points to its existence and function prior to other modifications at this position.

Studies on the O-methyltransferase PdmT, which is responsible for methylating the hydroxyl group at C-7, have provided key insights. nih.govelsevierpure.com When the pdmT gene was inactivated, the mutant strain produced and accumulated 7-hydroxypradimicin A . elsevierpure.com This finding demonstrates that hydroxylation at the C-7 position occurs before the methylation step catalyzed by PdmT. nih.govelsevierpure.com

Furthermore, the role of P450s in hydroxylating the pradimicin scaffold has been confirmed through the characterization of PdmJ. This P450 monooxygenase introduces a hydroxyl group at the C-5 position of a key biosynthetic intermediate, a modification that is essential for the subsequent attachment of the first sugar by PdmS. researchgate.net This confirms that P450-mediated hydroxylations are a key feature of the post-PKS tailoring of the pradimicin molecule.

Methylation and Other Tailoring Enzyme Functions

Tailoring enzymes play a crucial role in the biosynthesis of natural products by modifying the core structure, which can significantly impact the compound's biological activity and physicochemical properties. researchgate.net In the biosynthesis of many secondary metabolites, methylation is a common tailoring step catalyzed by S-adenosyl methionine (AdoMet or SAM)-dependent methyltransferase enzymes. researchgate.net These enzymes are highly chemo-, regio-, and stereoselective, allowing for precise methylation at various positions, including carbon, nitrogen, oxygen, and sulfur atoms. researchgate.netwur.nl The introduction of methyl groups can alter the molecular conformation and, consequently, the bioactivity of the final product. wur.nl

In addition to methylation, other tailoring enzymes such as hydroxylases and glycosyltransferases are essential for the final structure of this compound. Hydroxylation is often a prerequisite for subsequent modifications like O-methylation. researchgate.net Glycosylation, the attachment of sugar moieties, is another critical tailoring reaction that can influence the solubility and biological function of the compound. nih.govnih.gov

Role of Acyl Carrier Proteins (ACPs) in Post-Glycosylation Modifications

While glycosylation is often considered a post-assembly line modification in the biosynthesis of many natural products, recent studies have revealed more intricate roles for this process. nih.gov In some biosynthetic pathways, glycosylation can occur while the polyketide intermediate is still bound to an acyl carrier protein (ACP). nih.govnih.gov This on-ACP glycosylation represents a departure from the conventional understanding of tailoring reactions. nih.gov

The ACP acts as a tether, holding the growing molecule as it undergoes various modifications. nih.gov The involvement of an N-glycosyltransferase that acts on an ACP-bound substrate highlights the integrated nature of the biosynthetic machinery. nih.gov This mechanism suggests a highly coordinated sequence of events where tailoring reactions are not strictly separated from the core assembly process.

Genetic Basis and Pathway Elucidation

The genetic blueprint for the biosynthesis of this compound is encoded within a specific biosynthetic gene cluster (BGC). plos.org Elucidating this pathway involves identifying the BGC, characterizing its genes, and validating their functions.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The identification of BGCs is the first step in understanding the biosynthesis of a natural product. jmicrobiol.or.kr Genome mining tools, such as antiSMASH, are widely used to predict and identify BGCs within microbial genomes. jmicrobiol.or.kr These computational methods can detect clusters of genes that are likely involved in the production of a specific secondary metabolite. plos.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) specification provides a standardized framework for annotating and sharing data on BGCs and their products, facilitating comparative analysis. secondarymetabolites.org Once a putative BGC is identified, further characterization involves analyzing the sequence of each gene to predict the function of the encoded enzymes, such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), methyltransferases, and glycosyltransferases. plos.orgfrontiersin.org

Heterologous Expression Systems for Pathway Reconstitution

Heterologous expression is a powerful technique used to study and manipulate BGCs. sci-hub.se This involves transferring the entire biosynthetic pathway from its native producer, which may be difficult to cultivate or genetically manipulate, into a more amenable host organism. sci-hub.senih.gov Common heterologous hosts include well-characterized strains of Streptomyces and Aspergillus nidulans. nih.govmdpi.comnih.gov

Successful heterologous expression allows for the production of the target compound in the new host, confirming the identity of the BGC. nih.gov It also provides a platform for further genetic studies and for improving the production yield of the natural product. sci-hub.semdpi.com This strategy is not only crucial for characterizing biosynthetic pathways but also for discovering novel compounds from cryptic BGCs found in environmental DNA. sci-hub.se

Gene Knockout and Overexpression Studies to Validate Enzymatic Steps

To confirm the function of individual genes within a BGC, gene knockout and overexpression studies are performed. jmicrobiol.or.kr In gene knockout experiments, a specific gene is inactivated, and the resulting change in the metabolic profile of the organism is analyzed. The accumulation of a biosynthetic intermediate or the absence of the final product can provide strong evidence for the function of the knocked-out gene. nih.gov Conversely, overexpressing a gene can lead to an increased production of the final compound or a specific intermediate, further validating its role in the pathway. These genetic manipulations are essential for piecing together the precise sequence of enzymatic steps in the biosynthesis of complex natural products. jmicrobiol.or.kr

Chemoenzymatic and Combinatorial Biosynthesis Approaches for Analogues

The understanding of biosynthetic pathways opens up opportunities for generating novel analogues of natural products through chemoenzymatic and combinatorial biosynthesis approaches. nih.govrsc.org

Chemoenzymatic synthesis combines chemical and enzymatic methods to create new molecules. nih.govresearchgate.netnih.govrsc.orgescholarship.org This approach leverages the high selectivity of enzymes for specific transformations that are often difficult to achieve through traditional chemical synthesis. nih.gov By using chemically synthesized precursors or modifying biosynthetic intermediates with enzymes, a wide range of analogues can be produced. researchgate.net

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to produce "unnatural" natural products. nih.govrsc.org This can be achieved by swapping domains or modules between different biosynthetic enzymes, introducing genes from other pathways, or feeding the producing organism with synthetic precursor analogues (mutasynthesis). nih.govnih.gov The flexibility of some biosynthetic enzymes, particularly glycosyltransferases, allows for the incorporation of different sugar moieties, leading to a diverse array of glycosylated analogues with potentially altered biological activities. nih.gov These strategies provide powerful tools for drug discovery and for creating compounds with improved therapeutic properties. nih.gov

Directed Mutagenesis of Biosynthetic Enzymes

Directed mutagenesis, a technique used to introduce specific, intentional changes to the DNA sequence of a gene, has been instrumental in elucidating the function of individual enzymes within the pradimicin biosynthetic gene cluster. nih.govelsevierpure.com By disrupting or altering the genes encoding these enzymes, researchers can observe the resulting changes in the metabolic output of the producing organism, thereby deducing the enzyme's role. This approach has been particularly insightful in understanding the roles of O-methyltransferases and glycosyltransferases in the biosynthesis of pradimicin derivatives.

The pradimicin biosynthetic gene cluster in Actinomadura hibisca P157-2 contains two putative O-methyltransferase genes, pdmF and pdmT. oup.comnih.gov To determine their specific functions, null mutants were generated for each gene. Disruption of pdmT led to the accumulation of 7-O-demethyl derivatives, namely pradimicinone II and 7-hydroxypradimicin A. nih.govdovepress.com Conversely, the inactivation of pdmF resulted in the production of several 11-O-demethyl shunt metabolites. nih.govdovepress.com These findings clearly establish that PdmT is a C-7 O-methyltransferase and PdmF is a C-11 O-methyltransferase. oup.comnih.govdovepress.com Further in vitro experiments have shown that the methylation of the C-7 hydroxyl group by PdmT precedes the methylation of the C-11 hydroxyl group by PdmF. nih.govdovepress.com

Similarly, the functions of two glycosyltransferase genes, pdmQ and pdmS, have been characterized through gene disruption. ebi.ac.uk Inactivation of pdmS resulted in the accumulation of pradimicinone I, the aglycone of pradimicin A, indicating that PdmS is responsible for attaching the first sugar moiety. ebi.ac.uk Disruption of pdmQ, on the other hand, led to the production of pradimicin B, which contains the first sugar but lacks the second. ebi.ac.uk This demonstrates that PdmQ is the glycosyltransferase that adds the second sugar unit. ebi.ac.uk

Table 1: Effects of Directed Mutagenesis on Pradimicin Biosynthesis

Gene Disrupted Enzyme Function Resulting Product(s) Reference
pdmT C-7 O-methyltransferase Pradimicinone II, 7-Hydroxypradimicin A nih.govdovepress.com
pdmF C-11 O-methyltransferase 11-O-demethylpradimicinone II, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I, 11-O-demethylpradimicin A nih.govdovepress.com
pdmS O-glycosyltransferase (first sugar) Pradimicinone I ebi.ac.uk
pdmQ O-glycosyltransferase (second sugar) Pradimicin B ebi.ac.uk

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a powerful strategy that leverages the substrate flexibility of biosynthetic enzymes to generate novel "unnatural" natural products. ebi.ac.uk This technique involves feeding structurally modified, yet recognizable, precursor molecules to a mutant strain of the producing organism that is blocked in the early stages of its natural biosynthetic pathway. The enzymes in the mutant can then process these artificial precursors, leading to the creation of new analogs.

This approach has been successfully applied to the pradimicin biosynthetic pathway. In one study, various pradimicin aglycone analogs were fed to mutant strains of Actinomadura verrucosospora subsp. neohibisca that were blocked in the early steps of pradimicin A and benanomicin A biosynthesis. nih.gov The results showed that several precursors, including 11-O-demethylpradinone II, 11-O-demethyl-7-methoxypradinone II, 11-O-demethylpradinone I, 11-O-demethylpradimicinone I, and pradimicinone I, were successfully converted to either pradimicin A or benanomicin A. nih.gov This indicates that the downstream tailoring enzymes of the pathway can accommodate these modified aglycones.

Another investigation focused on the biosynthesis of pradimicin S in Actinomadura spinosa AA0851. nih.gov By feeding various pradimicin A aglycone analogs to a mutant strain, researchers were able to elucidate the later steps of the pradimicin S biosynthetic pathway. nih.gov For instance, 11-O-demethylpradinone II and 11-O-demethylpradimicinone I were both converted to pradimicin S. nih.gov Furthermore, pradimicin B and pradimicin L were transformed into pradimicins L and S, and pradimicin S, respectively, providing valuable insights into the sequence of enzymatic modifications. nih.gov

Table 2: Precursor-Directed Biosynthesis of Pradimicin Analogs

Precursor Fed Mutant Strain Resulting Product Reference
11-O-demethylpradinone II A. verrucosospora (early blocked) Pradimicin A or Benanomicin A nih.gov
11-O-demethyl-7-methoxypradinone II A. verrucosospora (early blocked) Pradimicin A or Benanomicin A nih.gov
11-O-demethylpradinone I A. verrucosospora (early blocked) Pradimicin A or Benanomicin A nih.gov
11-O-demethylpradimicinone I A. verrucosospora (early blocked) Pradimicin A or Benanomicin A nih.gov
Pradimicinone I A. verrucosospora (early blocked) Pradimicin A or Benanomicin A nih.gov
Pradimicin B A. verrucosospora (early blocked) Pradimicin A nih.gov
Dexylosylpradimicin C A. verrucosospora (early blocked) Pradimicin C nih.gov
Dexylosylbenanomicin A A. verrucosospora (early blocked) Benanomicin A nih.gov
11-O-demethylpradinone II A. spinosa (PRM-S producer) Pradimicin S nih.gov
11-O-demethylpradimicinone I A. spinosa (PRM-S producer) Pradimicin S nih.gov
Pradimicin B A. spinosa (PRM-S producer) Pradimicins L and S nih.gov
Pradimicin L A. spinosa (PRM-S producer) Pradimicin S nih.gov

Chemical Synthesis and Derivatization Strategies for 7 Hydroxylpradimicin a and Analogues

Total Synthesis Approaches to the Benzonaphthacenequinone Core

The aglycone of 7-Hydroxylpradimicin A, known as pradimicinone, is a polycyclic aromatic quinone that represents a significant synthetic hurdle. acs.org The construction of this core requires precise control over regiochemistry and stereochemistry.

A successful and general approach to the stereoselective total synthesis of the pradimicin aglycone has been developed, which provides control over key stereogenic centers. nih.govebi.ac.uk This strategy is pivotal for creating the correct three-dimensional structure necessary for biological activity. The key methodologies employed include:

Diastereoselective Ring-Opening: The synthesis commences with the diastereoselective ring-opening of a biaryl lactone. This is achieved using a chiral nucleophile, such as (R)-valinol, which sets the initial stereochemistry. nih.govebi.ac.uk

Stereocontrolled Cyclization: A critical step is the stereocontrolled semi-pinacol cyclization of an aldehyde acetal. nih.govebi.ac.uk This reaction, often mediated by samarium(II) iodide (SmI₂) in the presence of a Lewis acid like BF₃OEt₂, constructs the ABCD tetracyclic system of the core. nih.govebi.ac.uk This method effectively controls the stereogenic centers at the C-5 and C-6 positions in the B ring, which is essential for the subsequent regioselective introduction of the carbohydrate moiety. nih.govebi.ac.uk

These stereoselective methods are fundamental in creating a versatile tetracyclic intermediate that can be used for the divergent synthesis of various pradimicin and benanomicin antibiotics. nih.govebi.ac.uk

Reaction Type Key Reagents/Conditions Purpose Stereochemical Outcome
Diastereoselective Ring-OpeningBiaryl lactone, (R)-valinol (chiral nucleophile)Sets initial stereochemistryDiastereoselective opening
Stereocontrolled Semi-Pinacol CyclizationAldehyde acetal, SmI₂, BF₃OEt₂Constructs ABCD tetracyclic coreControls C-5 and C-6 stereocenters

The synthesis of the benzonaphthacenequinone core is a challenging endeavor due to several inherent structural features. researchgate.net These challenges have driven the development of innovative synthetic solutions.

Structural Complexity: The molecule possesses a highly oxygenated and compact polycyclic structure, which complicates synthetic design. researchgate.net The dense arrangement of rings and functional groups requires careful planning of reaction sequences to avoid unwanted side reactions and steric hindrance.

Aromatic System Construction: Building the extended aromatic system of the naphthacenequinone requires robust cyclization and aromatization reactions. Methods like the Scholl reaction, which is used for creating polycyclic aromatic hydrocarbons through oxidative C-H bond coupling, are often employed but can be unpredictable with complex precursors. beilstein-journals.org

Control of Regiochemistry: The precise placement of hydroxyl and other functional groups on the aromatic core is critical for activity. The synthetic route must allow for the regioselective introduction of these groups, a task complicated by the multiple reactive sites on the polycyclic framework. The developed synthetic routes address this by creating an ABCD tetracycle that serves as a platform for the regioselective introduction of the carbohydrate moiety. nih.govebi.ac.uk

Synthetic Access to the Glycosidic and Amino Acid Moieties

The sugar and amino acid components are vital for the biological activity of this compound. Their attachment to the aglycone must be achieved with stereocontrol to yield the active natural product.

Attaching the carbohydrate moiety to the pradimicinone core is a critical step that significantly influences the compound's ability to bind to its biological target.

A model study for introducing the disaccharide moiety involved the preparation of a glycosyl donor from D-glucose and D-xylose. researchgate.nettitech.ac.jp The glycosylation reaction to couple this donor with various glycosyl acceptors, representing the aglycone, was carried out in the presence of a combination of hafnocece dichloride (Cp₂HfCl₂) and silver perchlorate (B79767) (AgClO₄). researchgate.net In the total synthesis of pradimicin A, glycosylation was successfully promoted using a combination of Cp₂HfCl₂ and silver triflate (AgOTf). nih.govebi.ac.uk The success of these glycosylation reactions often depends on factors such as the conformation of the reactants, which can influence reactivity and stereoselectivity. nih.gov

The amino acid portion of pradimicin A is a D-alanine derivative, not L-alanine. nih.govebi.ac.uk The synthesis is designed to be flexible, allowing for the potential incorporation of other amino acids, including L-alanine derivatives, to create novel analogues. nih.govebi.ac.uk

The introduction of the D-alanine component is typically performed on the fully formed ABCD tetracyclic intermediate before the final E-ring is constructed. nih.govebi.ac.uk The availability of the D-alanine building block is facilitated by enzymes such as alanine (B10760859) racemase, which can convert the more common L-alanine into D-alanine. nih.govfrontiersin.org The D-alanine is then activated and coupled to the aglycone. This step is crucial as the amino acid is directly involved in the mechanism of action of the antibiotic.

Derivatization of this compound for Structure-Activity Relationship (SAR) Probing

Structure-activity relationship (SAR) studies are essential for understanding how different parts of the this compound molecule contribute to its biological activity and for designing new analogues with improved properties. The synthetic strategies developed for the total synthesis are flexible enough to allow for the creation of various congeners with different amino acid and carbohydrate moieties. nih.govebi.ac.uk

Derivatization efforts focus on modifying three main parts of the molecule: the aglycone, the sugar, and the amino acid.

Aglycone Modification: Changes to the benzonaphthacenequinone core, such as altering the position or nature of substituents on the aromatic rings, can impact the molecule's electronic properties and stacking interactions. For instance, in SAR studies of other complex molecules, the addition or removal of groups like methoxy (B1213986) or chloro moieties has been shown to significantly affect activity. mdpi.com

Sugar Moiety Modification: The carbohydrate portion is known to be critical for binding to mannose structures on the surface of fungal cells. acs.org SAR studies would involve synthesizing analogues with different sugars or modifying the existing xylose and rhamnose units to probe the specific interactions required for high-affinity binding.

Position of Modification Type of Derivatization Purpose of SAR Probing Potential Impact
Benzonaphthacenequinone Core (e.g., C-7)Alteration of hydroxyl group (e.g., etherification, esterification)Probe importance of hydrogen bonding; improve pharmacokinetic propertiesModified target binding affinity; altered solubility and stability
Disaccharide MoietyChange of sugar units (e.g., replace xylose); modification of hydroxyl groupsInvestigate specific interactions with mannose target; enhance binding specificityAltered binding affinity and selectivity for fungal cells
Amino Acid MoietySubstitution of D-alanine with other amino acids (L-isomers, different side chains)Determine the role of the amino acid in the mechanism of actionChanges in potency, spectrum of activity, and potential for resistance

Chemical Modification of Hydroxyl and Carbonyl Groups

The strategic modification of hydroxyl and carbonyl groups on the aglycone backbone of pradimicin analogues, including this compound, has been a key focus in the quest for derivatives with improved properties. Research has indicated that not all positions on the aglycone are amenable to modification without a significant loss of biological activity.

Early modification studies on the aglycone portion of pradimicin A revealed that the C-11 position is a prime site for alteration without compromising antifungal activity. amazonaws.com This led to the exploration of various derivatives at this position. For instance, the 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of a related analogue, pradimicin T1, demonstrated promising antifungal activity comparable to the parent compound, pradimicin A. amazonaws.com Pradimicins T1 and T2, which are naturally occurring analogues, feature an L-xylose substituent at the C-11 hydroxyl group. nih.gov

Conversely, crystallographic and molecular modeling studies have shed light on the critical roles of other hydroxyl and carbonyl groups. It was previously assumed that the C18 carboxyl group was essential for coordinating with a calcium ion (Ca²⁺), a process vital for the formation of the active mannose-binding complex. nii.ac.jpnih.gov However, more recent crystallographic analysis has demonstrated that it is the C13 carbonyl and C14 hydroxyl groups that are directly involved in Ca²⁺ coordination. nii.ac.jpnih.gov This corrected understanding opened up the C18 carboxyl group as a viable site for modification. Amide formation at the C18 carboxyl group, for instance by attaching 2-aminoethanol, was shown to not only be possible without disrupting the mannose-binding ability but also to significantly reduce the compound's tendency to aggregate in aqueous solutions containing Ca²⁺. nii.ac.jp

The biosynthetic pathway also provides insights into the importance of specific hydroxylations. The cytochrome P450 enzymes, PdmJ and PdmW, are responsible for introducing hydroxyl groups at the C-5 and C-6 positions of the pradimicin core, respectively. nih.govnih.gov The C-5 hydroxylation is a particularly crucial step as it provides the necessary attachment point for the sugar moieties, which are essential for the biological activity of pradimicins. nih.gov

Modification Site Type of Modification Observed Outcome Reference
C-11 HydroxylDemethoxylation, O-ethylation, O-fluoroethylationRetained or comparable antifungal activity amazonaws.com
C-11 HydroxylGlycosylation with L-xyloseNaturally occurring active analogues (Pradimicin T1, T2) nih.gov
C-13 CarbonylInvolved in Ca²⁺ coordinationEssential for forming the active complex nii.ac.jpnih.gov
C-14 HydroxylInvolved in Ca²⁺ coordinationEssential for forming the active complex nii.ac.jpnih.gov
C-18 CarboxylAmide formationRetained mannose-binding ability, reduced aggregation nii.ac.jp

Alterations of the Glycosidic Linkage and Sugar Moieties

The disaccharide portion of pradimicins is fundamental to their biological function, acting as the recognition element for binding to mannose residues on the surface of fungal cells. csic.es Consequently, modifications to the glycosidic linkage and the sugar moieties themselves have been extensively investigated to understand structure-activity relationships and to develop analogues with enhanced or novel activities.

The sugar moieties are attached at the C-5 hydroxyl group of the aglycone, a step catalyzed by glycosyltransferases during biosynthesis. nih.govresearchgate.net The presence of a 5-O-(6-deoxy-β-D-sugar) has been identified as essential for antifungal activity. nih.gov Research involving the chemical transformation of natural pradimicins and the glycosidation of their aglycones has shown that certain modifications are well-tolerated. For example, derivatives with modifications at the D-xylose unit, such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives, were found to retain their activity against yeasts. nih.gov Some D-xylose-modified derivatives have even shown activity comparable to that of pradimicin A. nih.gov

The generation of pradimicin-resistant parasites has provided further evidence for the critical role of the sugar composition on the target glycoproteins for the molecule's mode of action. csic.es The replacement of the terminal xylose with a 3-sulfated glucose to create the derivative Pradimicin S (PRMS) resulted in a highly water-soluble compound that retained its ability to bind to parasite surface glycans. csic.es This highlights the potential for significant alterations to the sugar component to improve physicochemical properties.

The biosynthesis of pradimicin A involves two key glycosyltransferases, PdmS and PdmQ. researchgate.net Genetic studies have elucidated their specific roles: PdmS is responsible for attaching the first sugar, thomosamine (B579943), to the aglycone to form pradimicin B. Subsequently, PdmQ glycosylates pradimicin B to form pradimicin A. researchgate.net This step-wise enzymatic glycosylation offers a potential avenue for generating novel analogues through combinatorial biosynthesis.

Modification Strategy Specific Alteration Resulting Analogue/Finding Reference
Chemical Transformation2'-epi, 3'-oxo, 4'-deoxy modifications of the D-xylose moietyRetained antifungal activity against yeasts nih.gov
Glycosidation of AglyconeSynthesis of various D-xylose-modified derivativesSome derivatives showed activity comparable to Pradimicin A nih.gov
Sugar ReplacementReplacement of terminal xylose with 3-sulfated glucoseCreation of Pradimicin S (PRMS), a highly water-soluble derivative csic.es
Genetic ManipulationInactivation of glycosyltransferase PdmQAccumulation of Pradimicin B researchgate.net
Genetic ManipulationInactivation of glycosyltransferase PdmSAccumulation of the pradimicin aglycone researchgate.net

Modifications to the D-Amino Acid Component

A key finding from derivatization studies is that the free carboxyl group of the D-alanine moiety can be modified without abolishing its antifungal properties. nih.gov The synthesis of various amide derivatives of pradimicin A demonstrated activities comparable to the parent compound, indicating a degree of tolerance for substitution at this position. nih.gov This opened up possibilities for attaching different functional groups to modulate the molecule's physicochemical properties.

Furthermore, systematic studies involving the replacement of the natural D-alanine with other amino acids have provided valuable structure-activity relationship data. A series of pradimicin analogues were synthesized by coupling various amino acids to pradimic acid. nih.gov The results showed that all derivatives containing a D-α-amino acid, with the exception of the D-proline analogue, retained their antifungal activity. nih.gov This suggests a specific stereochemical and structural requirement for the amino acid component.

The biosynthetic machinery also shows some flexibility. The amino acid ligase PdmN has been shown to have relaxed substrate specificity, capable of accepting D-serine as a donor to create new pradimicin analogues through combinatorial biosynthesis. nih.gov This enzymatic flexibility, coupled with chemical synthesis approaches, provides a rich platform for generating diverse analogues with modified amino acid components. For example, feeding a D-serine supplemented culture medium to Actinomadura hibisca led to the production of Pradimicin FA-1 and Pradimicin FA-2. nih.gov Similarly, Pradimicins D and E are glycine-containing analogues of Pradimicin A and C. nih.gov

Modification Approach Target Specific Modification Outcome Reference
Chemical SynthesisCarboxyl group of D-alanineFormation of amide derivativesRetained antifungal activity nih.gov
Chemical SynthesisD-alanine side chainReplacement with various D-α-amino acids (except D-proline)Retained antifungal activity nih.gov
Combinatorial BiosynthesisD-amino acid componentUse of D-serine as a substrate for PdmNProduction of new pradimicin analogues (Pradimicin FA-1, FA-2) nih.govnih.gov
Directed BiosynthesisD-amino acid componentSupplementation with glycineProduction of Pradimicins D and E nih.gov

Computational Chemistry in Synthetic Planning and Optimization

Computational chemistry has emerged as a powerful tool to complement experimental work in the study and modification of complex natural products like this compound. rsc.orgsteeronresearch.com It provides valuable insights into molecular interactions, reaction mechanisms, and structural properties that can guide synthetic planning and optimization. wikipedia.org

In the context of pradimicins, computational modeling has been instrumental in elucidating the mechanism of their primary biological function: the calcium-dependent binding to D-mannose. nih.gov Initial assumptions about the Ca²⁺ binding site, which guided early synthetic strategies, were revised based on more advanced analytical and computational studies. nii.ac.jpnih.gov Density functional theory (DFT) calculations were used to estimate the structure of the [Pradimicin A₂/Ca²⁺/Mannose-OMe₂] complex. nih.gov These calculations helped to visualize the intricate network of interactions, showing that the 2-, 3-, and 4-hydroxyl groups of mannose are involved in Ca²⁺-coordination and hydrogen bonding with pradimicin A. nih.gov

This detailed structural understanding, gained through computational analysis, is crucial for rational drug design. For instance, an in silico study suggested that introducing an N-methylamide at the C18 carboxylate of pradimicin A would maintain the necessary interactions with mannose. nih.gov This prediction was subsequently validated experimentally, demonstrating the power of computational chemistry to identify viable sites for chemical modification that might otherwise be overlooked. nii.ac.jp

Beyond understanding ligand-receptor interactions, computational chemistry offers a suite of tools applicable to synthetic planning. frontiersin.org Methods like quantum mechanics and molecular modeling can be used to predict the reactivity of different sites on the molecule, assess the stability of synthetic intermediates, and model transition states to rationalize reaction outcomes. rsc.org For a molecule as complex as this compound, predicting the most favorable reaction pathways and optimizing reaction conditions can save significant time and resources. As the field advances, the integration of machine learning and artificial intelligence with computational chemistry is expected to further accelerate the design and synthesis of novel, optimized pradimicin analogues. nih.gov

Molecular Mechanisms of Biological Activity of 7 Hydroxylpradimicin a

Elucidation of Specific Binding Interactions

The antifungal and antiviral activities of pradimicins are mediated by a highly specific binding event that targets D-mannose residues on cell surface glycoproteins. nih.gov

The binding mechanism of pradimicins is not a simple one-to-one interaction. It is a sophisticated, multi-step process that is strictly dependent on the presence of calcium ions (Ca²⁺). researchgate.net This lectin-mimic behavior is unique among known antibiotics. researchgate.net

The process proceeds as follows:

Dimer Formation: Two molecules of pradimicin first form a dimeric complex with a single calcium ion, [PRM₂/Ca²⁺]. The calcium ion acts as a bridge, coordinated by the C18 carboxylate groups of the two pradimicin molecules. nih.gov

Primary Mannose Binding: This [PRM₂/Ca²⁺] dimer then creates a high-affinity binding site that recognizes and binds two molecules of D-mannose (or a mannoside), forming a stable ternary complex: [PRM₂/Ca²⁺/Man₂]. nii.ac.jpnih.gov

Secondary Mannose Binding: Subsequently, this ternary complex can accommodate two additional mannose molecules, albeit with a lower affinity, to form a final [PRM₂/Ca²⁺/Man₄] complex. nih.gov

Aggregation and Action: These complexes have a high propensity to aggregate, which is believed to be a key part of their mechanism. nih.gov This aggregation on the fungal cell surface, through binding to abundant mannan (B1593421) polysaccharides, is thought to disrupt the integrity of the cell membrane, leading to leakage of essential ions like potassium and ultimately causing cell death. researchgate.netdtu.dk

Solid-state NMR and computational studies have revealed that the binding pocket for mannose is formed by the D-alanine moiety and the planar aromatic rings of the pradimicin structure. nii.ac.jpnih.gov The specificity for D-mannose arises from a precise network of hydrogen bonds and coordination with the calcium ion. nih.gov This detailed understanding of the ternary complex formation is fundamental to explaining the biological activity of the pradimicin family and provides a structural basis for designing new derivatives.

Interactions with Fungal Cell Wall Mannoproteins

The antifungal action of pradimicins, including 7-Hydroxylpradimicin A, is initiated by a specific interaction with mannoproteins on the fungal cell wall. This binding is a crucial first step that leads to a cascade of events culminating in fungal cell death.

Pradimicins function in a manner analogous to lectins, which are carbohydrate-binding proteins. They specifically recognize and bind to the terminal D-mannoside residues of mannoproteins embedded in the fungal cell wall. nih.govnih.gov This interaction is dependent on the presence of calcium ions (Ca2+), forming a ternary complex composed of the pradimicin molecule, a D-mannoside, and a calcium ion. nih.govnih.gov The formation of this complex is a key event in the mechanism of action.

The cell walls of fungi like Candida albicans are rich in mannoproteins, which are heavily glycosylated proteins. These mannoproteins play a vital role in maintaining the structural integrity of the cell wall, adhesion to host cells, and interaction with the host's immune system. nih.govmdpi.com The density and composition of these mannoproteins can change in response to environmental cues, such as the presence of blood or serum and physiological temperatures, which can in turn affect the susceptibility of the fungus to agents that target these structures. nih.gov

Studies with BMY-28864, a water-soluble derivative of pradimicin, have demonstrated a direct correlation between the binding of the compound to the yeast cell surface and its antifungal activity, including the induction of potassium leakage from the cells. nih.gov This highlights the importance of the initial binding to mannoproteins as the trigger for the subsequent disruption of the fungal cell membrane.

Glycan Binding Specificity and Selectivity

The binding of this compound and other pradimicins is not indiscriminate; it exhibits a notable specificity for certain glycan structures. This selectivity is a defining feature of their biological activity, influencing both their antifungal and antiviral properties.

The primary targets for pradimicins are high-mannose type N-glycans. nagoya-u.ac.jp These are complex carbohydrate structures characterized by a high proportion of mannose residues. The interaction is not just with any mannose residue; pradimicins preferentially bind to branched oligomannose structures found on these glycans. nagoya-u.ac.jp Research on Pradimicin A (PRM-A) has shown that it can simultaneously recognize two terminal mannose residues, which contributes to its binding affinity and specificity. nagoya-u.ac.jp This ability to bind to specific mannose configurations is a key aspect of its lectin-mimic activity. nih.gov

The binding is also strictly dependent on the presence of calcium ions (Ca2+), which facilitates the formation of a stable ternary complex. nih.govasm.org This Ca2+-dependent binding to mannose moieties is a consistent feature observed in both its antifungal and anti-HIV activities. asm.org

The specificity of pradimicins for high-mannose glycans is significant because these structures are abundantly present on the surface of many fungal pathogens and enveloped viruses like HIV. nagoya-u.ac.jpasm.orgnih.gov In contrast, the glycans on the surface of human cells are typically more complex and varied, which may contribute to the selective toxicity of pradimicins towards fungal and viral targets over host cells.

The table below summarizes the binding specificity of various lectins, providing a context for the type of glycan recognition exhibited by pradimicins.

LectinBinding Specificity
AAL Fucose-containing glycans.
HHL High Mannose N-glycans; weak binding to Complex (non-bisecting GlcNAc) N-Glycans.
ConA High-mannose, complex, hybrid, bisecting N-glycans.
GNA Exposed α1,3-Man on N-glycans.
This table provides examples of lectin specificities to illustrate the concept of glycan binding. Pradimicins exhibit a preference for high-mannose N-glycans, similar to lectins like HHL and ConA. windows.netbiorxiv.org

Downstream Cellular and Subcellular Effects

Membrane Disruption Mechanisms in Fungal Pathogens

Following the initial binding to mannoproteins on the fungal cell wall, the subsequent and critical effect of pradimicins is the disruption of the fungal cell membrane's integrity. nih.gov This disruption is the direct cause of the fungicidal activity.

This mechanism of action, which involves targeting a component of the cell wall to effect damage to the cell membrane, is a unique characteristic of the pradimicin class of antifungals. nih.gov It distinguishes them from other antifungal agents that may directly target ergosterol (B1671047) in the fungal membrane or inhibit cell wall synthesis through different pathways. e-jmi.orgnih.gov

The process can be summarized in the following steps:

Binding: this compound specifically binds to D-mannoside residues of mannoproteins on the fungal cell wall in a calcium-dependent manner. nih.govnih.gov

Complex Formation: A stable ternary complex of pradimicin, mannoside, and calcium is formed. nih.govnih.gov

Membrane Permeabilization: This complex formation leads to a disruption of the adjacent cell membrane's structure. ontosight.ai

Ion Leakage: The compromised membrane allows for the leakage of vital intracellular ions, such as potassium. nih.gov

Cell Death: The loss of ionic homeostasis and other essential cellular contents results in fungal cell death.

Impact on Fungal Growth and Reproduction Pathways

The primary mechanism of this compound, leading to membrane disruption and cell death, inherently halts fungal growth and reproduction. By effectively killing the fungal cells, the compound prevents the processes of hyphal extension and the formation of reproductive structures. nih.gov

Fungal growth, particularly in filamentous fungi, occurs at the hyphal tips through a process of polarized growth. nih.gov This requires a constant supply of vesicles to the tip to extend the cell membrane and cell wall. The integrity of the cell membrane is paramount for this process. By disrupting the membrane, pradimicins directly inhibit this fundamental growth mechanism.

The environmental conditions, such as moisture and temperature, that favor fungal growth and sporulation would also be the conditions under which an effective antifungal agent like this compound would be most crucial in controlling a fungal population. nih.gov

Anti-HIV Mechanism Involving High Mannose-Type Glycans on Viral Envelopes

Beyond its antifungal properties, Pradimicin A, and by extension its hydroxylated form, exhibits significant anti-HIV activity through a similar mechanism of glycan binding. asm.orgnih.gov The envelope glycoproteins of HIV, specifically gp120, are heavily glycosylated and rich in high-mannose-type N-glycans. asm.orgnih.govplos.org These glycans form a "glycan shield" that helps the virus evade the host immune system.

Pradimicin A acts as a carbohydrate-binding agent (CBA) that specifically targets these high-mannose glycans on the HIV gp120. asm.orgnih.gov The binding is calcium-dependent and effectively inhibits the entry of the virus into the host cell. asm.org By binding to gp120, Pradimicin A prevents the interaction between the viral envelope and the host cell receptors, a critical step in the viral infection cycle. asm.orgkuleuven.be

Time-of-addition studies have confirmed that Pradimicin A is a true virus entry inhibitor. asm.orgnih.gov This mode of action places it in a class of potential therapeutics that can prevent the initial stages of HIV infection.

A significant aspect of Pradimicin A's anti-HIV activity is its high genetic barrier to resistance. asm.orgkuleuven.be For the virus to develop resistance, it needs to acquire multiple deletions of N-glycosylation sites in its gp120 protein. asm.orgkuleuven.be This makes it more difficult for the virus to escape the effects of the drug compared to some other antiviral agents.

The table below presents data on the anti-HIV activity of Pradimicin A against various HIV-1 strains.

HIV-1 StrainEC50 (µM)
IIIB (X4) 0.8 ± 0.2
HE (R5) 1.1 ± 0.1
92UG029 (A) 1.5 ± 0.3
92UG037 (A) 1.2 ± 0.2
93TH051 (E) 0.9 ± 0.1
EC50 represents the concentration of Pradimicin A required to inhibit HIV replication by 50%. The data shows consistent activity across different HIV-1 clades and tropisms (X4 and R5). kuleuven.be

Other Investigated Biological Modulations

Research into the biological activities of pradimicins has extended beyond their antifungal and anti-HIV effects. The unique ability of these compounds to bind specific glycan structures suggests potential for other therapeutic applications.

For instance, pradimicins have been investigated for their activity against other enveloped viruses that have highly glycosylated envelopes, such as the SARS-CoV-2 virus. nagoya-u.ac.jposaka-u.ac.jp The principle remains the same: binding to the N-glycans on the viral spike proteins to inhibit entry into host cells. nagoya-u.ac.jp

Furthermore, the glycan-binding properties of pradimicins have been explored in the context of parasitic diseases. Studies have shown that pradimicins can exhibit trypanocidal activity by binding to the surface glycoproteins of trypanosomes, the parasites responsible for sleeping sickness. plos.org This binding leads to the lysis of the parasite. plos.org

The broad-spectrum nature of pradimicins' interactions with surface glycans of various pathogens highlights their potential as a platform for developing new anti-infective agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Chemical Modifications with Biological Response

The presence and substitution of the hydroxyl group at the C-7 position of the pradimicin core have a profound impact on its antifungal properties. A significant finding is that 7-hydroxypradimicin A, a metabolite isolated from a mutant strain of Actinomadura verrucosospora subsp. neohibisca, was found to be devoid of antifungal activity. This starkly contrasts with the potent activity of pradimicin A, which possesses a methoxy (B1213986) group at the C-11 position and a hydroxyl group at the C-6 position, highlighting the critical nature of the substitution pattern on the aglycone.

Further studies have shown that methylation of the C-7 hydroxyl group is a step in the biosynthetic pathway of other pradimicins, suggesting that this position is a key site for enzymatic modification that can modulate biological activity. The lack of activity in 7-hydroxypradimicin A underscores the importance of the specific electronic and steric properties conferred by substitutions at and around this position for effective interaction with its biological target.

The glycosidic portion of the pradimicin molecule is essential for its biological activity, primarily through its ability to mimic D-mannose and bind to mannan (B1593421) on the surface of fungal cells. This interaction is a crucial first step in the mechanism of action of these antibiotics.

Studies on various analogs have elucidated the following key points:

Essentiality of the Sugar: Removal of the entire disaccharide moiety results in a complete loss of antifungal activity.

Importance of the 6-Deoxy-β-D-sugar: The 5-O-(6-deoxy-β-D-sugar) has been identified as being essential for activity. jst.go.jp

Modifications to the Xylose Unit: Certain modifications to the D-xylose moiety, such as the creation of 2'-epi, 3'-oxo, and 4'-deoxy derivatives, can retain antifungal activity, particularly against yeasts. jst.go.jp This indicates some tolerance for structural changes in this part of the molecule.

Water-Soluble Derivatives: The synthesis of water-soluble derivatives, such as BMY-28864, which has a modified sugar side chain, has been a key area of research to improve the developability of these compounds. asm.org

The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of pradimicin A and some of its sugar-modified analogs against Candida albicans.

CompoundModificationCandida albicans MIC (µg/mL)
Pradimicin AParent Compound1.56 - 6.25
BMY-28864Water-soluble derivative0.8 - 1.6
142'-epi-pradimicin AComparable to Pradimicin A
173'-oxo-pradimicin AComparable to Pradimicin A
244'-deoxy-pradimicin AComparable to Pradimicin A

Data sourced from multiple studies and may show ranges.

Modifications to the aglycone have revealed several important aspects:

C-11 Position: The C-11 position has been found to be a site where modifications can be made without a complete loss of antifungal activity. For instance, 11-O-demethyl and 11-O-L-xylosyl analogs of pradimicin A have been synthesized and shown to retain a broad spectrum of antifungal activity. nih.gov

Alanine (B10760859) Moiety: The D-alanine moiety is another critical component. A series of analogs with different amino acids have been synthesized. Most D-α-amino acid derivatives retained antifungal activity, with the exception of the D-proline analog. nih.gov This suggests that the stereochemistry and the presence of a primary amino group at this position are important for activity. Glycine analogs, pradimicins D and E, were also found to have activity equal to that of pradimicin A. nih.gov

The table below shows the antifungal activity of various pradimicin analogs with modifications to the aglycone.

CompoundModificationCandida albicans MIC (µg/mL)
Pradimicin AParent Compound1.56 - 6.25
Pradimicin DGlycine analogEqual to Pradimicin A
Pradimicin EGlycine analog (des-N-methyl)Equal to Pradimicin A
3a-q (various D-amino acids)Alanine-exchanged analogsRetained activity (except D-proline)
11-O-demethylpradimicin AC-11 demethylationActive
11-O-L-xylosylpradimicin AC-11 xylosylationActive

Stereochemistry plays a vital role in the biological activity of pradimicins, as it dictates the three-dimensional arrangement of the molecule and its ability to fit into the binding site of its target. A key study focused on the stereochemistry at the C-17 position of pradimicin A. The synthesis and evaluation of 17-epipradimicin A, where the stereochemistry at C-17 was inverted, provided valuable insights into the spatial requirements for antifungal activity. While specific activity data for 17-epipradimicin A is not detailed in the available literature, the study of stereoisomers is a fundamental aspect of SAR, as even minor changes in the spatial orientation of functional groups can lead to significant differences in biological potency.

Methodologies for SAR/QSAR Assessment

To systematically explore the structure-activity relationships of 7-Hydroxylpradimicin A and its analogs, researchers employ various methodologies, including the design and synthesis of focused compound libraries and computational QSAR modeling.

The synthesis of pradimicin analog libraries often involves a combination of chemical and microbial modification techniques:

Chemical Modification of the Natural Product: This is a common strategy where the parent pradimicin molecule is isolated and then chemically altered. Examples include the reductive alkylation to produce N,N-dimethyl pradimicins, and the coupling of different amino acids to the pradimic acid core to create alanine-exchanged analogs. nih.govnih.gov

Glycosidation of Aglycones: The aglycone of pradimicin can be isolated and then glycosylated with different sugar moieties to explore the SAR of the glycosidic portion. jst.go.jp

Microbial Transformation: Non-producing mutant strains of the original pradimicin-producing microorganism can be used to generate novel analogs. For instance, a mutant strain of Actinomadura verrucosospora subsp. neohibisca was used to produce 11-hydroxyl analogs of pradimicins. nih.gov

These focused libraries are then screened for their antifungal activity, and the resulting data is used to build a comprehensive understanding of the SAR of the pradimicin scaffold.

High-Throughput In Vitro Assays for Activity Profiling

The evaluation of the antifungal potential of novel compounds like this compound necessitates the use of robust and efficient screening methods. High-throughput in vitro assays are fundamental in the initial stages of drug discovery, allowing for the rapid assessment of large numbers of compounds against various fungal pathogens. mdpi.comspringernature.com These assays are typically miniaturized and automated to increase throughput and reduce the consumption of reagents and test compounds. mdpi.com

Commonly employed high-throughput screening (HTS) platforms for antifungal drug discovery include both agar-based and liquid microdilution-based assays. mdpi.com The agar-based methods involve the diffusion of the test compound through a solid medium inoculated with the target fungus, with the resulting zone of growth inhibition indicating antifungal activity. While traditional, these methods can be adapted to a higher throughput format. mdpi.com

Liquid microdilution assays are more prevalent in modern HTS campaigns. These are typically performed in 96-well or 384-well microtiter plates, where a standardized inoculum of the fungal pathogen is exposed to serial dilutions of the test compound. nih.govasm.org Fungal growth can be quantified using various methods, such as measuring optical density (turbidity) or by using metabolic indicators like resazurin (B115843). springernature.com The resazurin-based cell viability assay, for instance, relies on the reduction of the blue resazurin dye to the fluorescent pink resorufin (B1680543) by metabolically active cells, providing a quantitative measure of fungal viability. springernature.com

For a compound like this compound, a typical high-throughput screening cascade would involve primary screening against a panel of clinically relevant fungal species. This panel often includes various Candida species (C. albicans, C. tropicalis, C. parapsilosis), Cryptococcus neoformans, and filamentous fungi such as Aspergillus fumigatus. nih.govasm.org A water-soluble pradimicin derivative, BMS-181184, demonstrated a broad antifungal spectrum in such assays, with Minimum Inhibitory Concentrations (MICs) for the majority of Candida and Cryptococcus strains being in the range of 2 to 8 µg/mL. nih.gov

The results from these HTS assays, typically the MIC values, provide the initial dataset for building structure-activity relationships and for selecting promising candidates for further investigation. It is also common to perform synergy screening in a high-throughput format, where a library of compounds is screened for its ability to enhance the activity of a known antifungal agent, a strategy that could also be applied to derivatives of this compound. pnas.org

Table 1: Representative High-Throughput In Vitro Antifungal Assays

Assay Type Principle Endpoint Measurement Typical Fungal Panel
Broth Microdilution Serial dilution of the compound in liquid broth inoculated with fungi. Visual or spectrophotometric (optical density) determination of the Minimum Inhibitory Concentration (MIC). nih.govasm.org Candida spp., Cryptococcus neoformans, Aspergillus spp. nih.gov
Resazurin Cell Viability Assay Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. Fluorescence intensity measurement. springernature.com Fusarium oxysporum and other filamentous fungi. springernature.com
Agar (B569324) Diffusion Compound diffuses through agar medium inoculated with fungi, creating a zone of inhibition. Measurement of the diameter of the zone of growth inhibition. mdpi.com Various yeasts and molds.

Computational Modeling and Prediction of Activity

In conjunction with experimental screening, computational modeling plays a pivotal role in accelerating the discovery and optimization of antifungal agents like this compound. These in silico methods provide insights into the molecular interactions governing biological activity and can predict the potency of novel derivatives, thereby guiding synthetic efforts.

Molecular docking is a key computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For pradimicins, the primary target is the mannan component of the fungal cell wall. nih.gov Computational docking studies can be employed to model the interaction between this compound and mannose-containing oligosaccharides. growingscience.comresearchgate.net These models can elucidate the critical hydrogen bonding and hydrophobic interactions that stabilize the complex, which is formed in a calcium-dependent manner. nih.gov By comparing the docking scores and binding modes of different pradimicin analogs, it is possible to rationalize observed structure-activity relationships and predict the impact of structural modifications, such as the introduction of a hydroxyl group at the 7-position.

Pharmacophore modeling is another powerful computational approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. core.ac.uk A pharmacophore model for the pradimicin class of antibiotics would highlight the key structural determinants necessary for mannan binding and antifungal action. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features, potentially leading to the discovery of new classes of antifungal agents with a similar mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed using their experimentally determined antifungal activities (e.g., MIC values) and calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties). Such a model could predict the antifungal potency of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction over time. An MD simulation of the this compound-mannan-calcium complex could reveal the stability of the interactions and the conformational changes that occur upon binding, offering deeper insights into the mechanism of action at an atomic level.

Table 2: Computational Modeling Approaches for Antifungal Drug Discovery

Modeling Technique Application to this compound Expected Outcome
Molecular Docking Predicting the binding mode to mannan oligosaccharides in the presence of calcium. growingscience.comresearchgate.net Identification of key amino acid residues and sugar moieties involved in binding; prediction of binding affinity.
Pharmacophore Modeling Defining the essential structural features for antifungal activity based on known active pradimicins. core.ac.uk A 3D model of the pharmacophore that can be used for virtual screening of new compounds.
QSAR Correlating structural descriptors of pradimicin derivatives with their antifungal activity. A predictive model for the antifungal potency of novel this compound analogs.

Identification of Pharmacophores and Key Structural Determinants for Activity

The antifungal activity of the pradimicin family, including this compound, is contingent upon a unique set of structural features that collectively form the pharmacophore responsible for its biological function. The primary mechanism of action involves the calcium-dependent binding to mannan polysaccharides on the surface of fungal cells, leading to membrane disruption and cell death. nih.govnih.gov The key structural determinants for this activity have been elucidated through extensive structure-activity relationship (SAR) studies on various pradimicin analogs.

The core pharmacophore of pradimicins can be broken down into three essential components: the aglycone, the D-alanine moiety, and the disaccharide chain.

The D-Alanine Moiety: The D-alanine group attached to the aglycone is a critical determinant of activity. SAR studies involving the replacement of D-alanine with other amino acids have shown that while other D-α-amino acids can be substituted with retention of activity, the D-configuration is generally preferred. nih.gov The free carboxyl group of the D-alanine was initially thought to be essential, but later studies demonstrated that amide derivatives at this position exhibited comparable antifungal activity, indicating that this site can be modified to improve physicochemical properties without abolishing biological function. nii.ac.jp

The Disaccharide Moiety: The sugar portion of the molecule is arguably the most critical for its specific mode of action. The 5-O-disaccharide chain is directly involved in the recognition and binding of mannose residues on the fungal cell surface. nih.gov SAR studies have clarified that the 5-O-(6-deoxy-β-D-sugar) is essential for activity. nih.govjst.go.jp Removal of the entire disaccharide moiety completely abolishes the antifungal action. nih.gov Modifications to the terminal D-xylose have shown that some changes are permissible, but the core 4,6-dideoxy-4-methylamino-D-galactose (thomosamine) appears to be more critical for the specific interaction with mannan.

Table 3: Key Structural Determinants of Pradimicin Activity

Structural Component Key Features and Role in Activity Impact of Modification
Aglycone Benzo[a]naphthacenequinone core. Provides the rigid scaffold for the molecule. Modifications at C-11 are tolerated. nih.gov Hydroxylation at C-5 and C-6 is essential for glycosylation. nih.gov The effect of a 7-hydroxyl group is yet to be fully elucidated but is expected to modulate activity.
D-Alanine Moiety D-configuration is preferred. Contributes to binding. The carboxyl group can be converted to amides without loss of activity. nii.ac.jp Replacement with other D-α-amino acids is often tolerated. nih.gov

| Disaccharide Moiety | 5-O-(6-deoxy-β-D-sugar) is essential for mannan binding and target recognition. nih.govjst.go.jp | Removal of the disaccharide abolishes activity. nih.gov Modifications to the terminal D-xylose are tolerated to some extent. nih.gov |

Preclinical Pharmacological and Efficacy Evaluation Non Clinical Models

In Vitro Antimicrobial Spectrum and Potency (Non-Clinical)

The in vitro activity of pradimicin analogs has been evaluated against a wide array of clinically significant pathogens, demonstrating a broad spectrum of activity.

Antifungal Activity Against Diverse Fungal Pathogens (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

Pradimicin derivatives exhibit potent antifungal activity against a variety of yeasts and molds. nih.govontosight.aiebi.ac.uk The derivative BMS-181184, for example, has been tested against numerous fungal species. nih.govasm.org Its activity against 167 strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. showed Minimum Inhibitory Concentrations (MICs) of ≤8 µg/mL for 97% of the isolates. asm.org The compound was found to be fungicidal against yeasts. asm.org

Specifically, for Candida albicans, the MIC90 (the concentration required to inhibit 90% of isolates) for BMS-181184 was found to be between 2 and 8 µg/mL. nih.govasm.org The activity of BMS-181184 against Candida strains was notably unaffected by resistance to other antifungal classes like azoles. asm.org Against Cryptococcus neoformans, pradimicins also show significant activity. nih.govebi.ac.uk

In the case of filamentous fungi, pradimicins are active against Aspergillus species. nih.govontosight.aiebi.ac.uk For Aspergillus fumigatus, the MICs for BMS-181184 were ≤8 µg/mL. asm.org However, activity was poorer against other species such as Aspergillus niger and Aspergillus flavus, with MICs often at or above 16 µg/mL. asm.org One study found that while BMS-181184 showed moderate activity against a range of Aspergillus spp., it was less potent in vitro than itraconazole (B105839) and amphotericin B. amazonaws.com

Table 1: In Vitro Antifungal Activity of Pradimicin Derivative BMS-181184

Fungal Pathogen Number of Strains MIC Range (µg/mL) MIC90 (µg/mL)
Candida albicans 100+ 0.13 - 4 2.0
Candida spp. (non-albicans) 35 0.25 - 16 8.0
Cryptococcus neoformans 32 0.25 - 4 2.0
Aspergillus fumigatus 10 2 - 8 8.0

Data synthesized from multiple sources detailing the activity of the pradimicin analog BMS-181184. nih.govasm.orgamazonaws.com

Antiviral Activity (e.g., Anti-HIV Activity in Cell Culture Models)

Pradimicins have demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). yes4yes.comnih.gov Pradimicin A inhibits the infection of human T-cells with HIV-1 by specifically binding to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120. yes4yes.comasm.org This interaction prevents the virus from attaching to host cells. vulcanchem.com

In cell culture models, pradimicins effectively inhibit HIV replication. Treatment with 10 µg/mL of Pradimicin A was shown to completely inhibit the infection of the MT-4 human T-cell line with HIV. yes4yes.com Another analog, Pradimicin S, also showed potent activity against the HIV LAVBRU strain in a cytopathic effect (CPE) assay. nih.gov The antiviral mechanism, which is dependent on binding to viral envelope glycans, makes it a member of the class of carbohydrate-binding agents (CBAs). asm.orgplos.org

Mechanisms of Resistance in In Vitro Models

The development of resistance to pradimicins has been studied in vitro. For its antifungal activity, one identified mechanism of resistance in the yeast Saccharomyces cerevisiae involves a mutation in the putative N-glycosylation sites of the osmosensor protein Sln1. nih.gov This alteration in the cell surface sensor appears to prevent the drug from exerting its effect. nih.gov Due to their unique mechanism of action targeting mannoproteins on the fungal cell surface, cross-resistance with other antifungal classes like azoles or amphotericin B is considered unlikely. nih.govebi.ac.ukamazonaws.com

In the context of antiviral activity against HIV, resistance can emerge through the loss of specific N-linked glycosylation sites on the gp120 envelope protein. asm.orgvulcanchem.com Prolonged exposure to Pradimicin A in cell culture selects for viral variants that lack these glycan targets, thereby reducing the binding efficiency of the drug. asm.orgvulcanchem.com

In Vivo Efficacy in Experimental Animal Models (Non-Human)

The promising in vitro profile of pradimicins has been further investigated in various animal models of infectious diseases.

Murine Models of Disseminated Fungal Infections (e.g., Candidiasis, Aspergillosis)

Initial in vivo studies have confirmed the antifungal activity of pradimicins in murine models of disseminated candidiasis and aspergillosis. nih.govebi.ac.uk The analog Pradimicin S demonstrated efficacy in a systemic Candida albicans infection in mice. nih.gov Similarly, another derivative, N,N-Dimethylpradimicin FA-2, was reported to be effective in three different experimental fungal infection models in mice. nih.gov

The derivative BMS-181184 has also been evaluated in rodent models. Earlier studies indicated promising, non-cross-resistant activity against Aspergillus spp. in animal models of systemic infection. nih.gov

Assessment of Pathogen Burden Reduction in Preclinical Animal Models

A key measure of efficacy in preclinical models is the reduction of the pathogen load in target organs. In a rabbit model of invasive pulmonary aspergillosis, the pradimicin derivative BMS-181184 was found to be at least as effective as amphotericin B in reducing organism-mediated tissue injury and excess lung weight, both indicators of pathogen burden. nih.gov In murine models of disseminated candidiasis, successful treatment is often measured by a significant reduction in the colony-forming units (CFU) of Candida in the kidneys. mdpi.com While specific CFU reduction data for 7-Hydroxylpradimicin A is not available, studies with other novel antifungals in murine candidiasis models have shown significant, dose-dependent reductions in kidney fungal burden, demonstrating a standard method for assessing efficacy. scynexis.com The efficacy of pradimicin derivatives in these models suggests they are capable of significantly reducing pathogen burden in vivo. nih.govnih.govnih.gov

Establishment of Preclinical Efficacy Endpoints

The establishment of robust preclinical efficacy endpoints is a cornerstone of antifungal drug development. In studies involving pradimicin derivatives, such as BMS-181184, several key endpoints have been utilized to assess their therapeutic potential in non-clinical models of fungal infections. These endpoints provide a multifaceted view of the drug's activity, encompassing survival benefits, pathological improvements, and microbiological clearance.

A primary endpoint in these studies is the survival rate of infected animals. This provides a clear and clinically relevant measure of the compound's ability to combat a lethal fungal challenge. For instance, in a model of invasive pulmonary aspergillosis in persistently neutropenic rabbits, the survival of animals treated with a pradimicin derivative was a critical measure of efficacy. nih.gov

Another crucial set of endpoints revolves around the reduction of tissue injury and fungal burden . This is often assessed through multiple parameters:

Organ-Specific Fungal Load: Quantifying the number of viable fungal organisms in target organs (e.g., lungs, kidneys) is a direct measure of the antifungal agent's activity at the site of infection. Significant reductions in fungal tissue burden compared to untreated controls are a key indicator of efficacy. nih.gov

Biomarker Levels: Measurement of biomarkers associated with fungal infections, such as galactomannan (B225805) in the case of aspergillosis, can serve as an indirect marker of fungal burden and response to treatment.

Bronchoalveolar Lavage (BAL) Fluid Cultures: In models of pulmonary fungal infections, the microbiological analysis of BAL fluid provides a less invasive method than tissue harvesting to assess the clearance of fungal pathogens from the respiratory tract. nih.gov

These endpoints, established in studies of related pradimicin derivatives, would likely form the basis for evaluating the preclinical efficacy of this compound.

Interactive Data Table: Preclinical Efficacy Endpoints for a Pradimicin Derivative (BMS-181184) in Experimental Pulmonary Aspergillosis

Efficacy EndpointMeasurementObservationReference
SurvivalPercentage of surviving animalsSignificantly improved compared to untreated controls. nih.gov
Fungal BurdenLog10 CFU/gram of lung tissueDose-dependent reduction in fungal load. nih.gov
Tissue InjuryHistopathological score of lung tissueReduced inflammation and necrosis. nih.gov
Pulmonary LesionsComputerized Tomography (CT) ScanMarked resolution of lesions during treatment. nih.gov
BAL Fluid CulturePresence/Absence of A. fumigatusClearance of fungi from BAL fluid in treated groups. nih.gov

Comparative Preclinical Efficacy with Other Antifungal/Antiviral Agents

A critical aspect of preclinical evaluation is to benchmark the novel agent's efficacy against existing therapies. In the case of pradimicin derivatives, comparative studies have primarily focused on their antifungal activity against established agents like amphotericin B.

In a well-established rabbit model of invasive pulmonary aspergillosis, the pradimicin derivative BMS-181184 demonstrated promising comparative efficacy. The study revealed that BMS-181184 was at least as effective as amphotericin B in improving survival and reducing organism-mediated tissue injury. nih.gov Notably, equivalence to amphotericin B in reducing fungal tissue burden was achieved at higher dosage levels of BMS-181184. nih.gov This suggests that pradimicin derivatives possess potent antifungal activity comparable to the then-standard of care.

The broad-spectrum in vitro activity of pradimicin derivatives against a wide range of fungal pathogens, including various Candida species and Aspergillus fumigatus, further underscores their potential. globalauthorid.com While direct in vivo comparative efficacy data for this compound against a panel of antifungal agents is not available, the performance of related compounds provides a strong rationale for such investigations.

It is important to note that the pradimicin family of antibiotics exhibits a unique mechanism of action, which may translate to activity against fungal strains resistant to other classes of antifungals. nih.gov This lack of cross-resistance is a significant potential advantage that would be a key focus in comparative efficacy studies.

While pradimicins are primarily investigated for their antifungal properties, some reports have noted potential antiviral activity. However, comprehensive preclinical comparative efficacy studies of any pradimicin derivative, including this compound, against established antiviral agents are not prominently featured in the available literature.

Interactive Data Table: Comparative Efficacy of a Pradimicin Derivative (BMS-181184) vs. Amphotericin B in Experimental Pulmonary Aspergillosis

ParameterBMS-181184Amphotericin BOutcomeReference
SurvivalHigh survival rateHigh survival rateBMS-181184 was at least as effective as Amphotericin B. nih.gov
Reduction in Lung WeightSignificant reductionSignificant reductionComparable activity in reducing excess lung weight. nih.gov
Fungal Burden in LungsDose-dependent reductionSignificant reductionEquivalence to Amphotericin B at higher doses of BMS-181184. nih.gov
BAL Fluid Culture ClearanceEffective clearanceEffective clearanceBoth agents demonstrated clearance of A. fumigatus. nih.gov

Advanced Research Methodologies and Future Research Directions

Integrated Omics Approaches for Comprehensive Understanding

A holistic understanding of the biological mechanisms underpinning the production and activity of 7-Hydroxylpradimicin A is paramount for its development. Integrated omics approaches, which combine data from various molecular levels, offer a powerful lens through which to view the intricate cellular processes involved.

Systems Biology Integration of Metabolomic, Proteomic, and Transcriptomic Data

A systems biology approach, integrating metabolomic, proteomic, and transcriptomic data, can provide a comprehensive blueprint of the metabolic and regulatory networks within Actinomadura hibisca related to this compound biosynthesis.

Transcriptomic analysis of the pradimicin biosynthetic gene cluster can reveal the expression levels of key enzymes under different fermentation conditions. For instance, studies on the metabolic engineering of A. hibisca have shown that the transcriptional levels of structural genes are correlated with pradimicin production enhancement. nih.gov By identifying the specific genes that are up- or down-regulated during optimal production phases, researchers can pinpoint regulatory elements and potential targets for genetic manipulation to increase yield. The pradimicin gene cluster itself is a significant 39-kb DNA segment containing 28 open reading frames (ORFs) that code for a type II polyketide synthase (PKS), sugar biosynthesis enzymes, and tailoring enzymes. nih.govezbiocloudpro.app

Proteomic studies would complement this by quantifying the actual protein levels, providing a more direct measure of the enzymatic machinery present. This can help to identify potential bottlenecks in the biosynthetic pathway where gene expression does not directly translate to high protein abundance.

Metabolomic analysis , using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification and quantification of a wide array of intracellular and extracellular metabolites, including various pradimicin analogues and their precursors. korea.ac.krnih.gov Profiling the metabolic changes in A. hibisca during fermentation can reveal the flux of precursors into the pradimicin pathway and identify any limiting substrates. A study has successfully used solid-phase extraction (SPE) cleanup and HPLC-ESI-MS/MS to profile structurally closely related pradimicins in the fermentation broth of A. hibisca. korea.ac.krnih.gov

By integrating these three 'omics' datasets, a comprehensive model of this compound production can be constructed. This model can simulate the effects of genetic modifications or changes in culture conditions, guiding the rational design of strategies to enhance the production of this specific hydroxylated analogue.

Advanced Spectroscopic Characterization of Compound-Target Complexes

A detailed understanding of how this compound interacts with its biological target is crucial for elucidating its mechanism of action and for the rational design of improved analogues. Pradimicins are known to bind to D-mannose residues on the surface of fungal cells in a calcium-dependent manner, leading to the formation of a ternary complex that disrupts the cell membrane. researchgate.netnih.gov

Advanced spectroscopic techniques are pivotal in characterizing these interactions at an atomic level. However, the inherent tendency of pradimicins to aggregate in aqueous solutions has posed significant challenges for traditional methods like X-ray crystallography. rsc.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful alternative. Studies on Pradimicin A have successfully utilized solid-state NMR to analyze its interaction with D-mannose. rsc.orgrsc.org By using 113Cd as a surrogate for Ca2+ and employing two-dimensional dipolar-assisted rotational resonance (2D-DARR) experiments, researchers have been able to probe the geometry of the Ca2+-mediated D-mannose binding. rsc.orgnih.gov These studies have provided valuable insights into the molecular basis of carbohydrate recognition, revealing that pradimicins recognize a specific spatial arrangement of hydroxyl groups on the mannose ring. rsc.org Such detailed structural information for the this compound-target complex would be invaluable for structure-based drug design.

Further spectroscopic investigations using techniques like circular dichroism and fluorescence spectroscopy can provide additional data on the conformational changes that occur upon binding and the stoichiometry of the complex. nih.gov

Rational Design of Enhanced Analogues

The knowledge gained from integrated omics and spectroscopic studies can be directly applied to the rational design of novel this compound analogues with enhanced properties, such as improved efficacy, better solubility, or a more favorable pharmacokinetic profile.

Structure-Based Drug Design (SBDD) Utilizing Target Binding Information

With detailed structural information of the this compound-target complex from techniques like solid-state NMR, Structure-Based Drug Design (SBDD) becomes a feasible and powerful strategy. SBDD involves using the three-dimensional structure of the target to design molecules that can bind to it with high affinity and specificity.

Computational docking simulations can be used to predict how modifications to the this compound scaffold would affect its binding to the mannose target. For example, the importance of the D-alanine and sugar moieties for the antifungal activity of pradimicins is well-established. nih.gov SBDD could guide the synthesis of analogues with modifications at these positions to optimize interactions with the target. The identification of the C-7 O-methyltransferase, PdmT, in the pradimicin biosynthetic pathway suggests a potential point for modification. nih.gov Understanding the substrate specificity of this enzyme could allow for the introduction of different alkyl groups at the 7-position, leading to novel analogues.

Ligand-Based Drug Design (LBDD) and Scaffold Hopping

In the absence of a high-resolution crystal structure of the target complex, Ligand-Based Drug Design (LBDD) offers an alternative approach. LBDD relies on the knowledge of a set of molecules that bind to the target to derive a pharmacophore model, which defines the essential steric and electronic features required for binding.

Structure-activity relationship (SAR) studies on various pradimicin derivatives have provided valuable data for LBDD. For instance, modifications at the C4'-position of the sugar moiety have been shown to influence both antifungal activity and water solubility. nih.gov The synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has led to compounds with retained or improved activity and significantly better solubility. nih.gov

Scaffold hopping is a more advanced LBDD technique that aims to identify novel molecular scaffolds that can mimic the pharmacophoric features of the original ligand but possess a different core structure. nih.govniper.gov.in This can lead to the discovery of new chemical classes of compounds with potentially improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.in Generative reinforcement learning is an emerging computational tool that can accelerate scaffold hopping by designing full molecules with high three-dimensional and pharmacophore similarity to a reference molecule but with low scaffold similarity. chemrxiv.org By applying scaffold hopping strategies to the pradimicin framework, it may be possible to design entirely new classes of antifungal agents that retain the essential mannose-binding properties of this compound.

Bioengineering of Producing Microorganisms

The producing organism, Actinomadura hibisca, is a prime target for bioengineering efforts aimed at increasing the yield of this compound and generating novel analogues. ezbiocloudpro.app

Metabolic engineering strategies can be employed to enhance the production of pradimicins. Overexpression of key genes in the biosynthetic pathway, such as those encoding acetyl-CoA carboxylase (ACCase) and regulatory genes, has been shown to significantly increase pradimicin yields. nih.gov For example, the overexpression of ACCase from Streptomyces coelicolor and the regulatory genes metK1-sp and afsR-sp from Streptomyces peucetius in A. hibisca resulted in a substantial increase in pradimicin production. nih.gov Supplementing the fermentation medium with precursors like methyl oleate (B1233923) and acetate (B1210297) has also been shown to boost production. nih.gov

Furthermore, the manipulation of the pradimicin biosynthetic gene cluster can lead to the production of novel analogues. The inactivation of specific genes can result in the accumulation of biosynthetic intermediates or the production of altered structures. For example, the disruption of the O-methyltransferase gene pdmT in A. hibisca led to the production of pradimicinone II and subsequently the generation of 7-O-methylpradimicinone II through in vitro reactions. nih.gov The isolation of pradimicins M, N, O, and P from blocked mutants of A. hibisca further demonstrates the potential of this approach to generate structural diversity. nih.gov

By combining targeted gene knockouts, heterologous gene expression, and precursor-directed biosynthesis, a wide range of novel this compound analogues can be generated for further evaluation.

Metabolic Engineering for Optimized this compound Production

The production of this compound, like other pradimicins, relies on fermentation of the producing microorganism, Actinomadura hibisca. ezbiocloudpro.appresearchgate.net However, wild-type strains often produce the target compound in low yields, a common challenge in natural product-based drug discovery. europa.eu Metabolic engineering offers a powerful suite of tools to overcome this limitation by rationally modifying the bacterium's genetic and regulatory networks to enhance the production of desired metabolites. nih.govbenthamdirect.com

Strategies to boost the yield of this compound would likely focus on several key areas. A primary approach involves increasing the supply of biosynthetic precursors. Pradimicins are polyketides, meaning their core structure is assembled from simple acyl-CoA building blocks like acetyl-CoA and malonyl-CoA. ezbiocloudpro.applibretexts.org Overexpression of genes encoding enzymes such as acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA, has been shown to enhance the production of other polyketides in actinomycetes. researchgate.net For instance, the overexpression of ACC in Actinomadura hibisca P157-2 has been demonstrated to improve the production of pradimicins. researchgate.net

Furthermore, the expression of the entire biosynthetic gene cluster (BGC) for pradimicins, which is approximately 39-kb in size, can be placed under the control of strong, inducible promoters to drive higher levels of transcription. ezbiocloudpro.appmdpi.com The pradimicin BGC contains genes for the type II polyketide synthase (PKS) responsible for assembling the aglycone core, as well as genes for tailoring enzymes that perform hydroxylations, glycosylations, and other modifications. ezbiocloudpro.app Identifying and optimizing the specific hydroxylase responsible for the C-7 hydroxylation is a key target for specifically increasing this compound titers.

Another critical aspect of metabolic engineering is the elimination of competing metabolic pathways that divert precursors away from the pradimicin biosynthesis pathway. nih.gov This can be achieved through gene knockouts of pathways that lead to the formation of other secondary metabolites. Additionally, optimizing the fermentation process itself, including media composition and feeding strategies, can significantly improve product yields. google.comnih.gov For example, providing specific carbon sources that are efficiently converted to the necessary precursors can enhance production. researchgate.net

Engineering StrategyTargetExpected Outcome
Precursor Supply EnhancementOverexpression of acetyl-CoA carboxylase (ACC) genesIncreased pool of malonyl-CoA for polyketide synthesis
Transcriptional UpregulationPlacing the pradimicin BGC under a strong promoterIncreased expression of all biosynthetic genes
Pathway OptimizationKnockout of competing secondary metabolite pathwaysRedirection of metabolic flux towards pradimicin synthesis
Fermentation OptimizationTailored media composition and feedingImproved cell growth and product formation

Synthetic Biology Approaches for Novel Pradimicin Derivatives

Synthetic biology provides a paradigm shift from merely optimizing the production of a known natural product to creating novel derivatives with potentially improved or entirely new biological activities. entrechem.com By combining genetic elements from different biosynthetic pathways, researchers can generate a vast array of "unnatural" natural products.

For the pradimicin scaffold, a key area for diversification lies in the modification of its sugar moieties. The biological activity of many natural products is profoundly influenced by their glycosylation patterns. entrechem.com Synthetic biology techniques allow for the creation of "sugar plasmids," which are engineered to produce a variety of rare sugars that can then be attached to the pradimicin aglycone by flexible glycosyltransferases. entrechem.com The pradimicin biosynthetic pathway itself employs glycosyltransferases like PdmQ and PdmS for the attachment of its sugar components. ezbiocloudpro.app By introducing heterologous glycosyltransferases with different substrate specificities, novel pradimicin glycosides could be generated.

Another powerful synthetic biology tool is the use of CRISPR-Cas9 for precise genome editing in actinomycetes. entrechem.com This technology facilitates the clean deletion or substitution of genes within the pradimicin BGC, allowing for the targeted modification of the final product. entrechem.com For instance, specific tailoring enzymes could be knocked out to produce biosynthetic intermediates or replaced with enzymes from other pathways to introduce different chemical functionalities. The synthesis of pradimicin analogs with modified aglycones has been explored, revealing that modifications at the C-11 position can retain antifungal activity. nih.gov

Combinatorial biosynthesis, which involves the modular rearrangement of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) domains, offers a more radical approach to generating diversity. nih.govpnas.org Although technically challenging, this could lead to pradimicins with altered polyketide backbones, potentially resulting in novel biological activities. pnas.org

Synthetic Biology ApproachMethodologyPotential Outcome
GlycorandomizationIntroduction of "sugar plasmids" and heterologous glycosyltransferasesNovel pradimicin glycosides with altered activity or solubility
Targeted Gene ModificationCRISPR-Cas9-mediated gene knockout or replacementProduction of specific pradimicin analogs or biosynthetic intermediates
Combinatorial BiosynthesisRearrangement of PKS/NRPS modulesPradimicin derivatives with novel polyketide backbones

Exploration of Additional Biological Activities and Mechanistic Nuances

While the antifungal properties of pradimicins are well-established, there is a growing body of evidence suggesting that these molecules possess a broader range of biological activities. nih.gov A significant area of future research for this compound is the systematic exploration of these additional activities and a deeper understanding of their underlying mechanisms.

Of particular interest is the antiviral activity of pradimicins. Pradimicin A has been shown to inhibit human immunodeficiency virus (HIV) by binding to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120, thereby preventing viral entry into host cells. nih.govresearchgate.netnih.gov This mechanism is distinct from many other antiviral drugs and suggests that pradimicins could be effective against a range of enveloped viruses. osaka-u.ac.jp More recently, pradimicin A has been identified as a potential inhibitor of SARS-CoV-2 entry by a similar mechanism of binding to viral N-glycans. osaka-u.ac.jpeurekalert.org Given that this compound shares the core structure and sugar moieties of pradimicin A, it is highly probable that it also possesses antiviral activity. Future studies should focus on confirming this activity and elucidating any differences in potency or specificity conferred by the C-7 hydroxyl group.

The "lectin-like" mechanism of action, where pradimicins bind to specific mannose residues on the surface of pathogens, is a key area for further mechanistic investigation. benthamdirect.com This interaction is dependent on the presence of calcium ions. researchgate.netresearchgate.net Detailed structural studies, such as co-crystallization of this compound with its target glycans, could provide invaluable insights into the precise molecular interactions that govern its binding affinity and specificity. Understanding these nuances could guide the rational design of new derivatives with enhanced binding to specific viral or fungal glycans.

Furthermore, the potential for pradimicins to exhibit other biological activities, such as anticancer or immunomodulatory effects, should not be overlooked. Many polyketide natural products display a wide range of pharmacological properties. libretexts.orgmdpi.com High-throughput screening of this compound against various cell lines and biological targets could uncover novel therapeutic applications.

Overcoming Research Challenges in Complex Natural Product Studies

The study of complex natural products like this compound is fraught with challenges that must be addressed to translate their potential into clinical applications.

A primary hurdle is often the low production yield from the native microbial source. europa.eu While metabolic engineering offers solutions, these can be time-consuming and require extensive genetic manipulation of what are often non-model organisms. mdpi.com Overcoming the inherent difficulties of working with actinomycetes, such as their complex life cycle and the high GC content of their genomes, is a significant challenge. mdpi.com

The total synthesis of complex natural products is another major undertaking. While it provides definitive proof of structure and allows for the generation of analogs that are inaccessible through biosynthesis, the multi-step nature of these syntheses often makes them economically unviable for large-scale production. The intricate stereochemistry of this compound presents a formidable synthetic challenge.

Furthermore, the inherent physicochemical properties of some natural products can limit their development. For example, pradimicin A has a tendency to aggregate, which can complicate its formulation and administration. researchgate.netmedchemexpress.com Derivatives of pradimicin A have been synthesized to improve water solubility while retaining antifungal activity. nih.gov Similar strategies will likely be necessary for the development of this compound.

Finally, the process of isolating and purifying a specific congener like this compound from a complex fermentation broth containing numerous related analogs can be a significant bottleneck. nih.gov The development of advanced analytical and purification techniques is crucial for obtaining the pure compound required for detailed biological evaluation.

Q & A

Basic: What analytical methods are recommended for characterizing the molecular structure of 7-Hydroxylpradimicin A?

Answer: Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the molecular formula (C₄₀H₄₄N₂O₁₉, as reported in ), while 1D/2D NMR (e.g., ¹H, ¹³C, HSQC, HMBC) identifies functional groups and connectivity. Retention time and UV-Vis data from liquid chromatography (LC) can corroborate purity and stability under experimental conditions . For reproducibility, document solvent systems, column specifications, and calibration standards.

Basic: How can researchers optimize the synthesis of this compound in laboratory settings?

Answer: Synthesis optimization involves iterative adjustments to fermentation conditions (e.g., microbial strain selection, nutrient media composition) or chemical modification of precursor molecules. Use design-of-experiments (DoE) frameworks to test variables like pH, temperature, and aeration rates. Monitor yield via LC-MS and validate intermediates through tandem MS fragmentation patterns .

Advanced: How should contradictory bioactivity data for this compound across studies be resolved?

Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers, concentration ranges). Conduct a meta-analysis comparing protocols, including positive/negative controls and statistical power. For example, discrepancies in antimicrobial activity could stem from variations in bacterial strain susceptibility or compound solubility. Replicate experiments under harmonized conditions and apply mixed-effects models to account for variability .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer: Prioritize target-specific assays:

  • Antimicrobial: Broth microdilution (CLSI guidelines) with MIC/MBC endpoints.
  • Anticancer: MTT/XTT assays on cancer cell lines, paired with toxicity assays on non-malignant cells.
  • Enzyme inhibition: Fluorescence-based kinetic assays (e.g., quenchers for autofluorescence control). Include dose-response curves and IC₅₀ calculations .

Advanced: How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map pathways affected by the compound. For instance, proteomic profiling of treated microbial cells may reveal downregulated efflux pumps or disrupted membrane synthesis. Use bioinformatics tools (e.g., KEGG, STRING) to identify enriched pathways and validate hypotheses via CRISPR-Cas9 gene knockout models .

Basic: What stability considerations are critical for handling this compound in experimental workflows?

Answer: Assess stability under varying pH, temperature, and light exposure using accelerated degradation studies. Monitor degradation products via LC-UV/HRMS and quantify half-life. Store lyophilized samples at -80°C in amber vials to prevent photodegradation. Include stability data in supplementary materials to ensure reproducibility .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Answer: Follow OECD guidelines for preclinical trials:

  • Pharmacokinetics: Administer via IV/oral routes in rodent models; measure plasma concentration-time profiles (AUC, Cmax, t₁/₂) using LC-MS/MS.
  • Toxicity: Conduct acute/chronic toxicity studies with histopathological analysis of major organs.
  • Dose extrapolation: Apply allometric scaling to estimate human-equivalent doses. Document ethical approvals and randomization protocols .

Basic: What computational tools can predict this compound’s physicochemical properties and binding affinities?

Answer: Use Schrödinger’s Maestro or AutoDock Vina for molecular docking to identify potential protein targets (e.g., bacterial topoisomerases). Predict logP, solubility, and bioavailability via SwissADME or QikProp. Validate in silico findings with experimental data (e.g., SPR for binding kinetics) .

Advanced: How can researchers address low yield in this compound purification from natural sources?

Answer: Optimize chromatographic techniques:

  • Preparative HPLC: Test gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid).
  • Countercurrent chromatography (CCC): Utilize solvent systems like hexane-ethyl acetate-methanol-water for high-purity isolation.
  • Bioassay-guided fractionation: Screen fractions for bioactivity to prioritize high-yield, bioactive pools .

Advanced: What strategies validate the specificity of this compound’s interaction with proposed molecular targets?

Answer: Employ orthogonal methods:

  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) and stoichiometry.
  • Cellular thermal shift assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment.
  • CRISPR interference (CRISPRi): Knock down putative targets and assess loss of compound efficacy .

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Reactant of Route 2
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